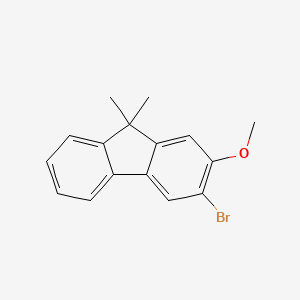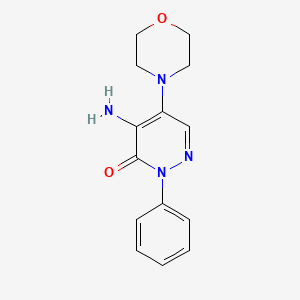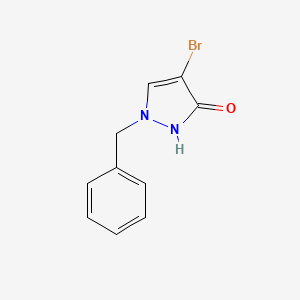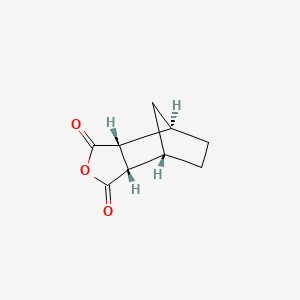
Rel-(3aR,4R,7S,7aS)-hexahydro-4,7-methanoisobenzofuran-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R,6S,7S)-4-oxatricyclo[5210,2,6]decane-3,5-dione is a complex organic compound characterized by its unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,6S,7S)-4-oxatricyclo[5.2.1.0,2,6]decane-3,5-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of specific precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow techniques and real-time monitoring to maintain product quality .
化学反応の分析
Types of Reactions
(1R,2R,6S,7S)-4-oxatricyclo[5.2.1.0,2,6]decane-3,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
科学的研究の応用
Chemistry
In chemistry, (1R,2R,6S,7S)-4-oxatricyclo[5.2.1.0,2,6]decane-3,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a model compound for understanding enzyme-substrate interactions and protein folding .
Medicine
In medicine, (1R,2R,6S,7S)-4-oxatricyclo[5.2.1.0,2,6]decane-3,5-dione is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or diseases .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .
作用機序
The mechanism of action of (1R,2R,6S,7S)-4-oxatricyclo[5.2.1.0,2,6]decane-3,5-dione involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
類似化合物との比較
Similar Compounds
(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione: This compound has a similar tricyclic structure but differs in its functional groups and reactivity.
(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione: Another related compound with slight variations in its chemical structure.
Uniqueness
(1R,2R,6S,7S)-4-oxatricyclo[5.2.1.0,2,6]decane-3,5-dione is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
分子式 |
C9H10O3 |
|---|---|
分子量 |
166.17 g/mol |
IUPAC名 |
(1S,2S,6R,7R)-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C9H10O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h4-7H,1-3H2/t4-,5+,6-,7+ |
InChIキー |
LQOPXMZSGSTGMF-UMRXKNAASA-N |
異性体SMILES |
C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2C(=O)OC3=O |
正規SMILES |
C1CC2CC1C3C2C(=O)OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



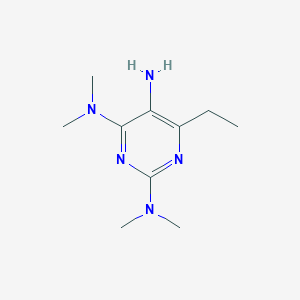
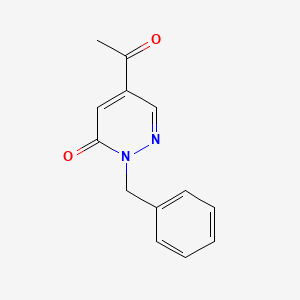

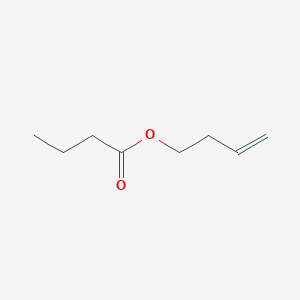
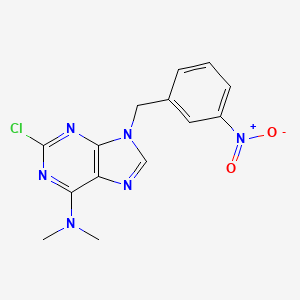
![N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride](/img/structure/B12926057.png)
![2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one](/img/structure/B12926061.png)
![6H-Thiopyrano[3,2-d]pyrimidine](/img/structure/B12926069.png)
